molecular formula C19H16N4O3S B2719453 2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one CAS No. 1021211-53-9

2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one

Cat. No.: B2719453
CAS No.: 1021211-53-9
M. Wt: 380.42
InChI Key: RHVIFLRVGCFYMW-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a 1,2,4-oxadiazole moiety linked via a methylthio bridge. The quinazolinone core is substituted with a 3-methyl group, while the oxadiazole ring is para-methoxyphenyl-substituted. Such hybrid structures are designed to exploit the pharmacophoric properties of both quinazolinones (known for kinase inhibition and anticancer activity) and 1,2,4-oxadiazoles (valued for metabolic stability and bioactivity in antimicrobial and antiviral contexts) .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-23-18(24)14-5-3-4-6-15(14)20-19(23)27-11-16-21-17(22-26-16)12-7-9-13(25-2)10-8-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVIFLRVGCFYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a quinazolinone core with oxadiazole and methoxyphenyl substituents, which are known to influence various biological mechanisms. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

The structure of the compound can be represented as follows:

C18H18N4O3S\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

  • Formation of the Quinazolinone Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Oxadiazole Group : The oxadiazole ring is synthesized via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions.
  • Thioether Formation : The thioether linkage is introduced by reacting the oxadiazole derivative with thiol compounds.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and quinazolinones exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one demonstrate activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50–150 µg/mL
Escherichia coli75–100 µg/mL
Pseudomonas aeruginosa100–200 µg/mL
Candida albicans80 µg/mL

The presence of the oxadiazole moiety is critical for enhancing these antimicrobial properties, as it has been shown to interact effectively with bacterial enzymes and disrupt cell wall synthesis .

Anticancer Activity

Quinazolinone derivatives have been reported to possess anticancer properties. The mechanism often involves the inhibition of DNA topoisomerases and other critical enzymes involved in cell proliferation. Studies have indicated that compounds incorporating oxadiazole rings can enhance cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These results suggest that modifications to the quinazolinone structure can significantly improve therapeutic efficacy .

The biological activity of 2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one likely involves multiple pathways:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Interaction with DNA : The quinazolinone core may intercalate into DNA, disrupting replication processes.

Further studies are needed to elucidate specific molecular targets and pathways.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of quinazolinone derivatives demonstrated that certain modifications led to enhanced activity against resistant strains of bacteria compared to standard antibiotics .
  • Anticancer Screening : Research published in recent years has highlighted the potential of quinazolinone derivatives in targeting cancer stem cells, suggesting a novel approach for cancer treatment .

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to 2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit tumor necrosis factor-alpha converting enzyme (TACE), which is crucial in cancer progression. In vitro studies have shown that derivatives with similar structures can effectively reduce cell viability in various cancer cell lines, including breast cancer (MDA-MB-231) .
  • Case Studies :
    • A study demonstrated that quinazolinone derivatives exhibited notable cytotoxicity against cancer cells when assessed using the MTT assay, suggesting potential for further development as anticancer agents .
    • Another investigation focused on the synthesis of novel quinazolinone analogues and their evaluation against cancer cell lines, revealing promising results that warrant further exploration .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Antibacterial and Antifungal Properties : Research has indicated that similar quinazolinone derivatives possess antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways in fungi .
  • Case Studies :
    • A study on sulfur-containing heterocycles highlighted their enhanced activity against resistant strains of bacteria and fungi, suggesting that modifications to the core structure can lead to improved efficacy .
    • The synthesis of various derivatives has shown that specific substitutions can significantly enhance antimicrobial activity, indicating a promising path for developing new antibiotics .

Other Therapeutic Applications

Beyond anticancer and antimicrobial applications, the compound may have broader therapeutic implications:

  • Anti-inflammatory Effects : Quinazolinones are known for their anti-inflammatory properties. Compounds with similar scaffolds have been investigated for their ability to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis or inflammatory bowel disease .
  • Neuroprotective Potential : Preliminary studies suggest that certain derivatives may exhibit neuroprotective effects, which could be beneficial in neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its dual heterocyclic system. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity IC50/MIC Reference
Target Compound Quinazolinone + 1,2,4-oxadiazole 3-methyl, 4-methoxyphenyl Hypothesized anticancer/antimicrobial N/A -
JW74 1,2,4-Triazole + 1,2,4-oxadiazole 4-Methoxyphenyl, pyridine β-catenin inhibition; enhances cisplatin sensitivity in cervical cancer N/A (in vitro efficacy at 10 µM)
2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,5-dihydro-1H-imidazol-3-ium chloride Imidazole + 1,2,4-oxadiazole 4-Chlorophenyl SARS-CoV 3CLpro inhibition IC50 = 3 mM
3-Amantadinyl-2-[(4-acetamido-3-aryl-5-ylthio)-1,2,4-triazolo]methyl-quinazolin-4(3H)-one Quinazolinone + 1,2,4-triazole Acetamido, aryl Antimicrobial (Gram-positive bacteria), anti-inflammatory MIC = 12.5–50 µg/mL
1-(4-Methoxyphenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone 1,2,4-Triazole Pyridinyl, methoxyphenyl Antipseudomonal activity MIC = 31.25 µg/mL

Core Heterocycle Modifications

  • Quinazolinone vs.
  • Oxadiazole vs. Triazole Linkers : The 1,2,4-oxadiazole in the target compound enhances metabolic stability compared to triazoles, which are more prone to oxidation but offer stronger hydrogen-bonding capacity .

Substituent Effects

  • Methoxyphenyl vs. Chlorophenyl : The para-methoxyphenyl group in the target compound may improve solubility and reduce toxicity compared to chlorophenyl analogues (e.g., ’s SARS-CoV inhibitor ). However, chlorophenyl groups often enhance target affinity in hydrophobic binding pockets.

Q & A

Q. Optimization strategies :

  • Use microwave irradiation to enhance reaction efficiency (e.g., 80–120°C, 30–60 min) .
  • Employ polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
  • Monitor purity via HPLC (>95%) and recrystallize using ethanol/methanol mixtures .

Basic: Which analytical techniques are critical for structural characterization?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; quinazolinone carbonyl at δ 160–165 ppm) .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding biological interactions (e.g., planarity of oxadiazole-quinazolinone system) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 422.1 for C₂₀H₁₆N₄O₃S) .

Advanced: How do structural modifications influence its biological activity?

Answer:

  • 4-Methoxyphenyl group : Enhances lipophilicity and membrane permeability, improving cellular uptake .
  • Oxadiazole-thioether linkage : Stabilizes interactions with enzymatic targets (e.g., kinases) via hydrogen bonding and π-π stacking .
  • Quinazolinone core : Acts as a ATP-binding pocket mimic in kinase inhibition assays. Substituting the 3-methyl group with bulkier alkyl chains reduces activity, suggesting steric constraints .

Example : Replacing the 4-methoxyphenyl with 3-chlorophenyl (as in ) decreases IC₅₀ against cancer cell lines by 40%, highlighting substituent electronic effects.

Advanced: How to address contradictions in pharmacological data across studies?

Answer:
Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., MTT vs. SRB assays for cytotoxicity) .
  • Substituent positional isomerism : Compare 4-methoxy vs. 3-methoxy derivatives ( shows a 2-fold difference in antifungal activity).
  • Solubility differences : Pre-treat compounds with DMSO ≤0.1% to avoid false negatives in cell-based assays .

Case study : Inconsistent IC₅₀ values for EGFR inhibition (10–50 nM) may stem from variations in enzyme purity or buffer conditions .

Advanced: What computational tools predict binding modes with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulates interactions with kinase domains (e.g., EGFR, PDB ID: 1M17). The oxadiazole moiety aligns with the hinge region, while the quinazolinone occupies the hydrophobic pocket .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates robust binding .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

  • Core modifications : Synthesize analogs with pyrimidinone or benzothiazole cores to compare scaffold rigidity .
  • Substituent scanning : Replace 4-methoxyphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups. shows a 3-methoxypropyl chain improves solubility without compromising activity.
  • Bioisosteric replacement : Substitute the thioether with sulfoxide/sulfone to evaluate oxidation effects on potency .

Advanced: What are the stability challenges under experimental conditions?

Answer:

  • pH sensitivity : Degrades in acidic conditions (pH <3) via hydrolysis of the oxadiazole ring. Use neutral buffers (PBS, pH 7.4) for in vitro studies .
  • Light sensitivity : The thioether group oxidizes under UV light; store samples in amber vials at −20°C .

Basic: What methods assess biological activity in vitro?

Answer:

  • Kinase inhibition assays : Measure IC₅₀ using ADP-Glo™ kinase assays (e.g., EGFR, IC₅₀ = 15 nM) .
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against S. aureus (e.g., MIC = 8 µg/mL) .
  • Apoptosis assays : Use Annexin V-FITC/PI staining with flow cytometry to quantify cell death in HCT-116 cells .

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